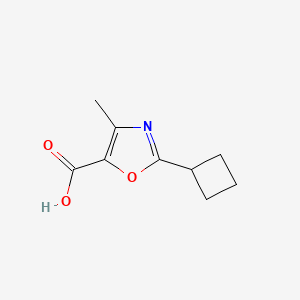![molecular formula C11H21Cl2N3O2S B3009080 4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride CAS No. 1171911-98-0](/img/structure/B3009080.png)
4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride” is a chemical compound with the molecular formula C11H19N3O2S•2HCl and a molecular weight of 330.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride” consists of 11 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, 1 sulfur atom, and 2 chlorine atoms .Scientific Research Applications
Polymer Chemistry and Copolymerization
DMAPMA has been studied in the context of copolymerization with other monomers. For instance, it can copolymerize with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene. Interestingly, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of the resulting copolymers. This behavior cannot be adequately described using conventional comonomer reactivity ratios .
Self-Healing Hydrogels for Drug Delivery
As a monomer, DMAPMA is used to synthesize self-healing pH-responsive hydrogels. These hydrogels have applications in drug delivery systems. Their ability to respond to changes in pH makes them promising candidates for controlled drug release .
Water-Soluble Hair-Conditioning Agent
DMAPMA derivatives, such as N-[3-(dimethylamino)propyl]docosanamide hydrochloric acid salt (APA-22 HCl), exhibit excellent water solubility. APA-22 HCl is used as a hair-conditioning agent in cosmetic formulations .
properties
IUPAC Name |
4-amino-N-[3-(dimethylamino)propyl]benzenesulfonamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S.2ClH/c1-14(2)9-3-8-13-17(15,16)11-6-4-10(12)5-7-11;;/h4-7,13H,3,8-9,12H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHNAMMUMMMRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=C(C=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3008999.png)
![ethyl 2-[9-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3009000.png)
![N-(4-((7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)phenyl)acetamide](/img/structure/B3009001.png)
![2-(3-(1H-indol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B3009003.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3009004.png)

![N-(2-azepan-1-ylethyl)-3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridin-2-amine](/img/structure/B3009006.png)

![N1-(4-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3009008.png)




